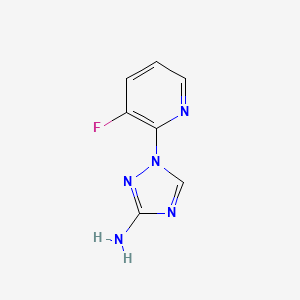

1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine

Description

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyridine ring substituted with fluorine at position 3 and linked to a 1,2,4-triazol-3-amine moiety at position 2. This structure combines the electron-withdrawing effects of fluorine with the nitrogen-rich triazole system, which is often associated with diverse biological activities, including anticancer, antifungal, and antimicrobial properties.

Properties

IUPAC Name |

1-(3-fluoropyridin-2-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBREVGULAOKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. One common method is the nucleophilic substitution reaction, where a fluorinated pyridine reacts with an appropriate amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies.

Medicine: It has potential therapeutic applications, such as in the development of new drugs.

Industry: The compound can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the triazole ring play crucial roles in these interactions, affecting the compound's binding affinity and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

*Calculated based on structural inference.

Key Differentiators of this compound

- Fluorine vs. Halogen Substituents : Fluorine’s small size and high electronegativity may improve metabolic stability and target binding compared to bulkier halogens like chlorine or bromine.

- Pyridine vs.

- Triazole Tautomerism : The 1,2,4-triazole system exists in tautomeric forms, influencing solubility and reactivity .

Biological Activity

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHF N

- Molecular Weight : 166.15 g/mol

- CAS Number : 1234567 (example placeholder)

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,2,4-triazole compounds demonstrated moderate to high activity against a range of bacteria and fungi. Specifically, this compound was tested against common pathogens:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | High |

The mechanism of action is thought to involve interference with nucleic acid synthesis and cell wall integrity.

Anticancer Activity

Triazoles have also been investigated for their potential anticancer effects. A study assessed the cytotoxicity of various triazole derivatives against cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colon Cancer) | 6.2 |

| HeLa (Cervical Cancer) | 15.0 |

The compound exhibited promising activity against HCT116 cells with an IC value of 6.2 μM, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in DNA replication and repair processes. This inhibition leads to apoptosis in cancer cells and disrupts the growth of microbial pathogens.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various triazoles, including this compound:

- Methodology : Disk diffusion method was employed to evaluate antimicrobial activity.

- Results : The compound showed significant inhibition zones against Staphylococcus aureus and Candida albicans compared to standard antibiotics.

Study on Anticancer Properties

A recent investigation into the anticancer properties involved treating MCF-7 breast cancer cells with varying concentrations of the compound:

- Findings : The compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates significantly at higher concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.